N-Methoxy-N-methylpicolinamide

Overview

Description

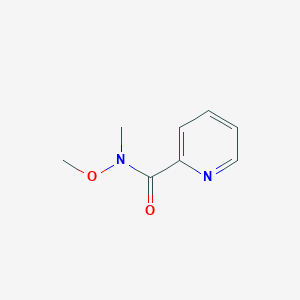

N-Methoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.17700 g/mol . It is a derivative of picolinic acid, where the carboxyl group is modified to include methoxy and methyl groups. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the reaction of 2-picolinic acid with N,O-Dimethylhydrazine under controlled conditions.

Another method involves the reaction of 2-picolinic acid with methyl methoxyformamide in the presence of a suitable catalyst.

Industrial Production Methods:

Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.

The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at different positions on the picolinamide ring, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic conditions.

Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

Substitution reactions can be facilitated by reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones .

Reduction products could be amines or alcohols .

Substitution products might involve halogenated derivatives or alkylated compounds .

Chemistry:

This compound is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in the synthesis of various organic compounds.

Biology:

The compound can be used in biological studies to investigate enzyme inhibition or as a building block for bioactive molecules.

Medicine:

Industry:

In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-Methoxy-N-methylpicolinamide exerts its effects depends on its specific application. For example, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific enzymes or receptors to modulate biological processes.

Molecular Targets and Pathways:

In drug discovery, the compound may target specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-Methoxy-N-methylpyridine-2-carboxamide

3-Bromo-N-methoxy-N-methylpicolinamide

2,2,6,6-Tetramethylpiperidine-2-carboxamide

Uniqueness:

N-Methoxy-N-methylpicolinamide is unique in its ability to form Weinreb amides, which are crucial intermediates in organic synthesis. Its specific structural features and reactivity profile distinguish it from other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biological Activity

N-Methoxy-N-methylpicolinamide (NMM) is a derivative of picolinic acid known for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.177 g/mol

- Structure : NMM consists of a methoxy group and a methyl group attached to the nitrogen atoms of the picolinamide structure.

NMM has been identified primarily as an anticancer agent , targeting Aurora-B kinase , which plays a crucial role in cell division. The compound inhibits this kinase, leading to disruptions in mitotic spindle assembly, chromosome alignment, and cytokinesis, ultimately resulting in cell death .

Target Interaction

- NMM binds to Aurora-B kinase through multiple hydrogen bonds, stabilizing its interaction and effectively inhibiting the kinase's activity. This binding is characterized by:

In Vitro Studies

Several studies have evaluated the antiproliferative effects of NMM against various human cancer cell lines:

-

Cell Lines Tested :

- HepG2 (Human Liver Cancer)

- HCT116 (Human Colon Carcinoma)

- Results :

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| NMM | HepG2 | 0.064 |

| NMM | HCT116 | 0.048 |

| Sorafenib | HCT116 | 0.075 |

In Vivo Studies

In vivo experiments have shown that NMM can prolong the survival of mice with colon carcinoma by:

- Inducing apoptosis in cancer cells.

- Suppressing angiogenesis, evidenced by over a 50% decrease in vessel density in treated groups compared to controls .

Case Studies

-

Study on Antiproliferative Activity :

A study synthesized various derivatives of N-methylpicolinamide and evaluated their activity against HepG2 and HCT116 cell lines. Among them, compound 5q exhibited broad-spectrum antiproliferative activity and was noted for its ability to induce apoptosis and inhibit angiogenesis . -

Molecular Docking Studies :

Molecular docking studies revealed that NMM forms stable interactions with Aurora-B kinase, which rationalizes its potent inhibitory effects observed in biological assays .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of N-MMPA and its derivatives as anticancer agents. The compound's structure allows it to interact with various biological targets, particularly those involved in cancer pathways.

Case Studies:

- Aurora-B Kinase Inhibition : N-MMPA has been identified as a potential inhibitor of Aurora-B kinase, a crucial enzyme in cell division. In vitro assays demonstrated that N-MMPA effectively inhibits this kinase, leading to reduced cell proliferation in cancer cell lines .

- Broad-Spectrum Antiproliferative Activity : A series of derivatives based on N-methylpicolinamide were synthesized and evaluated for their anticancer properties. One derivative exhibited significant antiproliferative activity against multiple human cancer cell lines, outperforming established drugs like sorafenib .

| Compound | Activity | Target |

|---|---|---|

| N-Methoxy-N-methylpicolinamide | Anticancer | Aurora-B kinase |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide | Broad-spectrum antiproliferative | Various tumor cell lines |

Enzyme Inhibition Studies

N-MMPA is also being investigated for its role in enzyme inhibition, which is critical for understanding its pharmacological effects.

Key Findings:

- Inhibition Mechanism : The compound interacts with specific enzymes, potentially modulating their activity. This interaction is crucial for developing new therapeutic agents targeting various diseases .

- Biological Targeting : Similar compounds have shown promise in inhibiting enzymes related to inflammatory processes and cancer progression, suggesting that N-MMPA may share these properties .

Anti-inflammatory Potential

Beyond its anticancer applications, N-MMPA has been studied for its anti-inflammatory effects.

Research Insights:

- Cytokine Inhibition : Preliminary studies indicate that N-MMPA can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For example, animal models of arthritis showed decreased inflammation markers upon administration of the compound .

Synthetic Versatility

The synthesis of N-MMPA can be achieved through various methods, enhancing its utility in chemical research.

Synthesis Methods:

- Reaction with Picolinic Acid : One common method involves reacting 2-picolinic acid with methoxy and methyl groups under controlled conditions to yield N-MMPA .

- Industrial Production : For large-scale applications, optimized synthesis routes are employed to ensure high yield and purity .

Broader Applications

N-MMPA's unique structural features lend themselves to various applications beyond cancer research:

- Pharmaceutical Development : Its potential as a building block for bioactive molecules makes it valuable in drug discovery and development .

- Agrochemical Research : The compound may also find applications in developing agrochemicals due to its reactivity and stability .

Chemical Reactions Analysis

Copper-Catalyzed C–O Cross-Coupling with Arylboronic Acids

This reaction enables the synthesis of aryl-N-methoxy arylimides through selective C–O bond formation .

Reaction Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : DMSO, 100°C, 24 hours

-

Atmosphere : Air (oxygen required)

Substrate Scope :

| Arylboronic Acid Substituent | Yield (%) |

|---|---|

| Electron-donating (e.g., -OMe) | 72–85 |

| Electron-withdrawing (e.g., -CF₃) | 65–78 |

| Sterically hindered (e.g., -Me, ortho) | 50–62 |

| Heterocyclic (e.g., pyridyl) | 45–58 |

Mechanism :

-

Oxidation : Cu(I) → Cu(II) under aerobic conditions.

-

Transmetalation : Arylboronic acid transfers aryl group to Cu(II).

-

Anion Exchange : N-methoxy amide coordinates to Cu(II), forming a Cu(III) intermediate.

-

Reductive Elimination : Forms C–O bond, regenerating Cu(I) .

Cathodic N–O Bond Cleavage

Electrochemical reduction cleaves the N–O bond, yielding N-methyl picolinamide and methanol .

Reaction Conditions :

-

Electrolyte : Bu₄NBF₄ (0.1 M)

-

Solvent : Acetonitrile

-

Electrodes : Carbon felt (anode), Pt (cathode)

-

Current Density : 10 mA/cm²

-

Temperature : Room temperature

Substrate Performance :

| N-Methoxy Amide Substituent | Yield (%) | Current Efficiency (%) |

|---|---|---|

| Benzamide (unsubstituted) | 85 | 215 |

| -NO₂ (para) | 68 | 170 |

| -OMe (meta) | 73 | 182 |

| -Me (ortho) | 55 | 138 |

Mechanism :

-

Reduction : Cathode generates a radical anion from the N-methoxy amide.

-

Bond Cleavage : Labile N–O bond breaks, producing methoxy radical and amide anion.

-

Protonation : Methoxy radical abstracts hydrogen from solvent, forming methanol.

-

Work-up : Amide anion protonates to yield N-methyl picolinamide .

Structural Influences on Reactivity

-

N-Methoxy Group : Enhances electrophilicity of the amide carbonyl and stabilizes intermediates in cross-coupling reactions .

-

Pyridine Ring : Directs substitution to electron-deficient positions (C-4/C-6) and stabilizes transition states via conjugation.

These reactions highlight N-methoxy-N-methylpicolinamide’s versatility in synthetic chemistry, particularly in constructing complex heterocycles and studying electrochemical bond cleavage.

Properties

IUPAC Name |

N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKBLOKFWKWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474009 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-07-6 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.